molecular formula C9H12N2O6 B12369034 Uridine-13C9, 15N2

Uridine-13C9, 15N2

Cat. No.: B12369034
M. Wt: 255.12 g/mol
InChI Key: DRTQHJPVMGBUCF-SBBTXHCQSA-N
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Description

Uridine-13C9, 15N2 is a labeled nucleoside analog where the carbon atoms in the uridine molecule are replaced with the isotope carbon-13 and the nitrogen atoms are replaced with nitrogen-15. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed tracking and analysis in various biochemical and physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine-13C9, 15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the uridine molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity labeled precursors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions

Uridine-13C9, 15N2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various uracil and dihydro-uridine derivatives, which are useful in further biochemical studies and applications .

Scientific Research Applications

Uridine-13C9, 15N2 has a wide range of applications in scientific research:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation and utilization of uridine in cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in various diseases.

    Industry: Utilized in the development of new pharmaceuticals and biochemical assays

Mechanism of Action

The mechanism of action of Uridine-13C9, 15N2 involves its incorporation into RNA and DNA, where it can be tracked using isotopic labeling techniques. This allows researchers to study the molecular pathways and targets involved in nucleic acid metabolism and function. The labeled uridine can be detected using mass spectrometry and NMR spectroscopy, providing detailed insights into its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine-13C9, 15N2 is unique due to its dual isotopic labeling, which provides more detailed and comprehensive tracking capabilities compared to compounds labeled with a single isotope. This makes it particularly valuable in complex biochemical and physiological studies .

Properties

Molecular Formula

C9H12N2O6

Molecular Weight

255.12 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1

InChI Key

DRTQHJPVMGBUCF-SBBTXHCQSA-N

Isomeric SMILES

[13CH]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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